![molecular formula C11H13ClF3NO B2717900 (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride CAS No. 2287237-33-4](/img/structure/B2717900.png)
(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of morpholine . Morpholine is a common motif in pharmaceuticals and agrochemicals . The trifluoromethyl group attached to the phenyl ring is a common modification in medicinal chemistry, as it can greatly influence the chemical and pharmacological properties of a compound .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, a common feature in many bioactive molecules, attached to a phenyl ring with a trifluoromethyl group .Chemical Reactions Analysis
Trifluoromethyl groups are often introduced into molecules using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For a similar compound, (3S)-3-[4-(Trifluoromethyl)phenyl]morpholine, the predicted boiling point is 286.1±35.0 °C, and the predicted density is 1.209±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride, also known as EN300-6731548:
Pharmaceutical Development
EN300-6731548 is being explored for its potential in pharmaceutical development due to its unique chemical structure. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug design. Researchers are investigating its use in developing new medications for various diseases, including neurological disorders and cancer .
Neuroprotective Agents
The compound has shown potential as a neuroprotective agent. Its ability to cross the blood-brain barrier and its interaction with specific neural receptors make it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies are focusing on its efficacy in protecting neurons from oxidative stress and apoptosis .
Chemical Synthesis
EN300-6731548 is valuable in organic chemistry for the synthesis of complex molecules. Its trifluoromethyl group is a key functional group in medicinal chemistry, often used to enhance the pharmacokinetic properties of drugs. The compound is used as a building block in the synthesis of various fluorinated compounds, which are crucial in drug discovery and development .
Agrochemical Applications
In the field of agrochemicals, EN300-6731548 is being studied for its potential use in developing new pesticides and herbicides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, making them more effective and longer-lasting. Research is ongoing to determine its impact on pest resistance and crop yield .
Material Science
The compound’s unique properties make it useful in material science, particularly in the development of new polymers and coatings. Its stability and resistance to degradation under harsh conditions are beneficial for creating materials with enhanced durability and performance. Applications include protective coatings, adhesives, and high-performance plastics .
Environmental Science
EN300-6731548 is also being explored for its potential applications in environmental science. Its stability and resistance to degradation make it a candidate for use in environmental monitoring and remediation. Researchers are studying its effectiveness in detecting and neutralizing environmental pollutants.
These applications highlight the versatility and potential of EN300-6731548 in various scientific fields. Each application leverages the compound’s unique chemical properties to address specific challenges and advance research in those areas.
If you have any more questions or need further details on any of these applications, feel free to ask!
Pharmaceutical Development Neuroprotective Agents Chemical Synthesis Agrochemical Applications Material Science Analytical Chemistry : Biochemical Research : Environmental Science
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,5R)-5-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-5-9(16)6-15-10;/h1-4,9-10,15-16H,5-6H2;1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBICUPWBVAIBQA-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2717819.png)
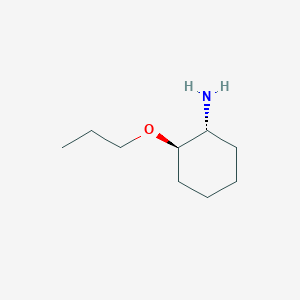
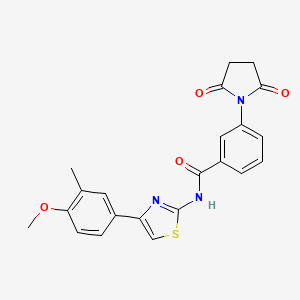
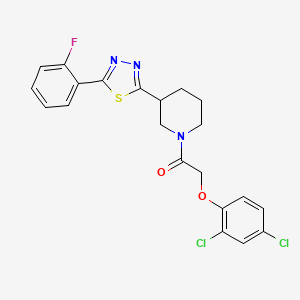
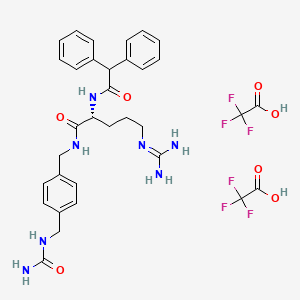

![3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2717827.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2717829.png)
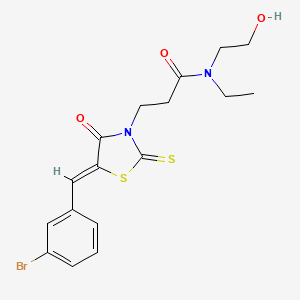
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
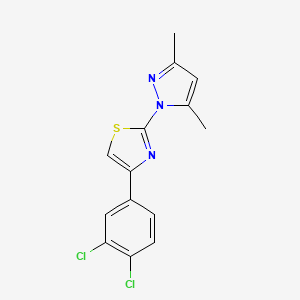


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)